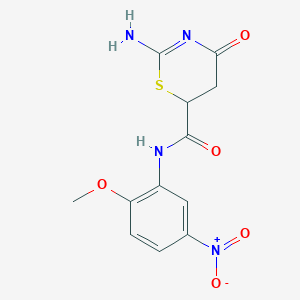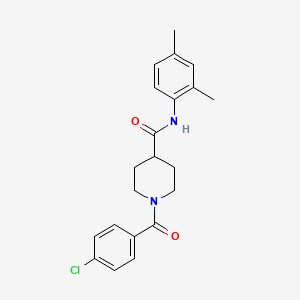![molecular formula C14H21NO2 B4978226 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)
2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol, also known as MPMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPMP is a member of the phenolic family of compounds and is structurally similar to other phenols such as resorcinol and hydroquinone. In
Mecanismo De Acción
The mechanism of action of 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol in lab experiments is its wide range of biological activities. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a useful tool for investigating various biological processes. However, one of the limitations of using 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol is its potential toxicity. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have neuroprotective effects, and further research is needed to investigate its potential as a therapeutic agent. Another area of interest is its potential use in treating ischemic stroke. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have anti-inflammatory effects, which may be useful in reducing the damage caused by stroke. Finally, further research is needed to investigate the potential toxicity of 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol and to identify any potential side effects associated with its use.
Conclusion
In conclusion, 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol is a synthetic compound that has been widely studied for its potential applications in scientific research. It has a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been investigated for its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. While there are some limitations to its use, 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol is a useful tool for investigating various biological processes, and further research is needed to investigate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol involves the reaction of 2-methoxyphenol with 3-methylpiperidine and formaldehyde. The reaction is carried out in the presence of a catalyst, typically para-toluenesulfonic acid. The resulting product is then purified through a series of chromatographic techniques to yield pure 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol.
Aplicaciones Científicas De Investigación
2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has also been investigated for its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Propiedades
IUPAC Name |
2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-5-4-8-15(9-11)10-12-6-3-7-13(17-2)14(12)16/h3,6-7,11,16H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFQMLNWGPVHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4978146.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4978154.png)
![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)


![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)
![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)
